3-(1-Amino-2-hydroxypropyl)-5-fluorophenol
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Overview
Description
3-(1-Amino-2-hydroxypropyl)-5-fluorophenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of an amino group, a hydroxyl group, and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2-hydroxypropyl)-5-fluorophenol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a fluorinated benzene derivative.
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-Amino-2-hydroxypropyl)-5-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alkylated phenol.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
3-(1-Amino-2-hydroxypropyl)-5-fluorophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Amino-2-hydroxypropyl)-5-fluorophenol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The fluorine atom enhances its lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Amino-2-hydroxypropyl)-4-fluorophenol
- 3-(1-Amino-2-hydroxypropyl)-5-chlorophenol
- 3-(1-Amino-2-hydroxypropyl)-5-bromophenol
Uniqueness
3-(1-Amino-2-hydroxypropyl)-5-fluorophenol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and lipophilicity compared to its chloro and bromo analogs. This uniqueness makes it particularly valuable in applications where these properties are advantageous.
Properties
Molecular Formula |
C9H12FNO2 |
---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
3-(1-amino-2-hydroxypropyl)-5-fluorophenol |
InChI |
InChI=1S/C9H12FNO2/c1-5(12)9(11)6-2-7(10)4-8(13)3-6/h2-5,9,12-13H,11H2,1H3 |
InChI Key |
WTIWATGLMYUBBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)F)O)N)O |
Origin of Product |
United States |
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